tert-butyl 3-(2-hydroxyphenyl)propanoate
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Overview
Description
tert-Butyl 3-(2-hydroxyphenyl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-hydroxyphenyl)propanoate typically involves the esterification of 3-(2-hydroxyphenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(2-hydroxyphenyl)propanoate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced forms.
Substitution: The hydroxy group in the hydroxyphenyl moiety can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted hydroxyphenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-hydroxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It may also be employed in the development of enzyme inhibitors or activators.
Medicine: this compound has potential applications in drug discovery and development. It can be used as a precursor in the synthesis of active pharmaceutical ingredients (APIs) with therapeutic properties.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and coatings. Its ester functionality makes it a valuable component in the formulation of plasticizers and other polymer additives.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound is a hindered phenolic antioxidant commonly used as a polymer stabilizer.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Used as an antioxidant and a raw material for other antioxidants.
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Utilized in the synthesis of hydrophilic aminooxy linked and multivalent disaccharide cellobiose derivatives.
Uniqueness: tert-Butyl 3-(2-hydroxyphenyl)propanoate is unique due to its specific structural features, including the tert-butyl ester and hydroxyphenyl groups
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(2-hydroxyphenyl)propanoate involves the esterification of 3-(2-hydroxyphenyl)propanoic acid with tert-butanol using a strong acid catalyst.", "Starting Materials": [ "3-(2-hydroxyphenyl)propanoic acid", "tert-butanol", "strong acid catalyst" ], "Reaction": [ "Add 3-(2-hydroxyphenyl)propanoic acid and tert-butanol to a reaction flask", "Add a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent such as diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and concentrate the solvent under reduced pressure to obtain tert-butyl 3-(2-hydroxyphenyl)propanoate as a colorless oil" ] } | |
CAS No. |
722539-53-9 |
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)9-8-10-6-4-5-7-11(10)14/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
WNZAPCYZXJERPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CC=C1O |
Purity |
95 |
Origin of Product |
United States |
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